molecular formula C18H20N2O2S2 B2413066 Benzofuran-2-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396811-37-2

Benzofuran-2-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2413066
CAS No.: 1396811-37-2
M. Wt: 360.49
InChI Key: NSRJYOBCRUKVKM-UHFFFAOYSA-N
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Description

“Benzofuran-2-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone” is a complex organic compound. It is a part of the benzofuran family, which is widely found in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a compound was synthesized from the reaction of 3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and 1-phenyl-2-bromoethanones under reflux condition in ethanol for 1 hour . Another synthesis involved a one-pot reaction of an equimolar mixture of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol in the absence of any catalysts .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. The asymmetric unit of the title structure contains only one independent molecule with a central pyrazol ring which makes dihedral angles with benzofuran ring, thiazol ring, and fluorophenyl ring .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 3-(benzofuran-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 2-bromo-1-(4-chlorophenyl)ethanone in ethanol under reflux for 3 hours provided the crude product .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the synthesized heterocycles were confirmed using NMR spectroscopy .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approach for Selective CB2 Receptor Agonist : A study by Luo and Naguib (2012) detailed a synthetic approach for a compound structurally related to Benzofuran-2-yl derivatives, highlighting its role as a selective CB2 receptor agonist. This synthesis involves palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions, among others, and aims at evaluating in vivo studies for CB2 receptor agonist optimization Luo & Naguib, 2012.

  • Structural and Thermal Studies : Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a compound similar to Benzofuran-2-yl derivatives. This study involved synthesis, single crystal X-ray diffraction, and explored intermolecular interactions, providing insights into the structural and thermal properties of such compounds Karthik et al., 2021.

Biological Applications and Antimicrobial Activity

  • Antimicrobial Activity of Pyridine Derivatives : Research by Patel, Agravat, and Shaikh (2011) on new pyridine derivatives, which share a common structural motif with Benzofuran-2-yl derivatives, showed variable and modest antimicrobial activity. This underscores the potential of such compounds in developing new antimicrobial agents Patel, Agravat, & Shaikh, 2011.

Advanced Materials and Molecular Analysis

  • Regioselective Synthesis and Theoretical Calculations : A study by Sanad et al. (2021) focused on regioselective synthesis linked to Benzofuran units via piperazine spacer, demonstrating the compound's utility in molecular structure analysis and theoretical calculations. This research highlights the versatility of Benzofuran-2-yl derivatives in synthesizing complex molecules for various applications Sanad et al., 2021.

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. Some compounds were found to be non-toxic in nature after screened for cytotoxicity against the cancer cell lines of human cervical (HeLa) and Supt1 .

Future Directions

The future research directions could involve the development of promising compounds with target therapy potentials and little side effects. Literature has shown that some substituted benzofurans have dramatic anticancer activities . There is a need to collect the latest information in this promising area to pave the way for future research .

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c21-17(16-11-14-3-1-2-4-15(14)22-16)20-8-5-13(6-9-20)12-24-18-19-7-10-23-18/h1-4,11,13H,5-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRJYOBCRUKVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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